N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a butylamino group and at the 3-position with an ethyl-linked benzamide moiety. Its molecular weight is approximately 380.5 g/mol (based on analogous structures in ).
Properties
IUPAC Name |
N-[2-[6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-2-3-12-19-15-9-10-16-21-22-17(24(16)23-15)11-13-20-18(25)14-7-5-4-6-8-14/h4-10H,2-3,11-13H2,1H3,(H,19,23)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTURYXOEPLSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps. A common method includes the cyclization of appropriate precursors to form the triazolo pyridazine core, followed by functionalization with butylamine and benzamide groups under controlled conditions. Key steps might involve condensation reactions, nucleophilic substitutions, and coupling reactions.
Industrial Production Methods: : While detailed industrial processes are proprietary and vary, they generally scale up laboratory methods. Emphasis is placed on optimizing yield, purity, and cost-effectiveness. Large-scale production would likely involve automated synthesis, with precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: : N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various types of chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its properties or for the synthesis of derivatives.
Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts to proceed efficiently.
Major Products Formed: : Depending on the reaction, major products can vary. Oxidation might produce oxidized derivatives, reduction could lead to the removal of certain functional groups, and substitution reactions often introduce new groups to the triazolo pyridazine core or benzamide moiety.
Scientific Research Applications
This compound finds applications across several domains:
Chemistry: : It serves as an intermediate in the synthesis of other complex molecules, providing insight into reaction mechanisms and chemical behavior.
Biology: : Its biological activities are studied for potential therapeutic applications. It can be a lead compound in drug discovery, influencing cell signaling pathways and protein interactions.
Medicine: : Preliminary studies might investigate its efficacy as a drug candidate for various diseases. It could interact with specific targets like enzymes or receptors.
Industry: : In industrial contexts, it could be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide likely exerts its effects through specific molecular interactions. The compound may bind to particular proteins or enzymes, modulating their activity. This interaction could alter signaling pathways or metabolic processes within cells, leading to the observed biological effects.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Imidazo[1,2-b]pyridazine Derivatives (): Compounds such as 4-(6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(diethylamino)ethyl)benzamide (MW: 380.5 g/mol) replace the triazolo ring with an imidazo system. For example, imidazo derivatives may exhibit weaker interactions with polar receptor pockets compared to triazolo analogs.
- GABAA Receptor-Targeting Triazolo Derivatives (): L838417 (7-tert-butyl-3-(2,5-difluoro-phenyl)-6-(2-methyl-2H-[1,2,4]triazolo[3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine) and TPA023 share the triazolo-pyridazine core but incorporate bulky substituents (e.g., tert-butyl, fluorophenyl). These modifications enhance subtype selectivity for GABAA receptors (α2/α3 over α1), suggesting that the target compound’s butylamino group might confer distinct pharmacological profiles .
Substituent Variations at the 6-Position
- Thioether-Linked Derivatives (–8): Compounds like N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (MW: 423.9 g/mol, ) replace the butylamino group with a thioether linkage. The 4-chlorobenzyl group increases molecular weight and introduces halogen-mediated hydrophobic interactions. In contrast, the target compound’s butylamino group may offer superior hydrogen-bonding capacity .
Methoxy and Fluoro Substituents ():
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide () and 4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide () demonstrate that electron-withdrawing groups (e.g., fluoro) or methoxy groups can modulate solubility and metabolic stability. The target compound’s butyl chain likely increases logP compared to these analogs .
Pharmacological and Cytotoxicity Profiles
- The target compound’s benzamide and butylamino groups may similarly influence apoptosis pathways, though direct comparisons require experimental validation .
- Kinase Inhibition Potential (): Analogs such as 5-(6-((2-(cyclopentyloxy)ethyl)amino)imidazo[1,2-b]pyridazin-3-yl)-N-isobutylnicotinamide (MW: 353.4 g/mol) suggest that alkylamino and benzamide groups are compatible with kinase binding pockets. The target compound’s larger size (MW ~380 g/mol) may affect selectivity for kinase targets like Adaptor Associated Kinase 1 .
Physicochemical and Structural Data
Biological Activity
N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C18H22N6O, with a molecular weight of 338.4 g/mol. The structure features a triazole ring fused with a pyridazine moiety, which is known for its biological relevance in various pharmacological contexts.
The compound has been studied for its interaction with various biological targets:
- Inhibition of Kinases : It has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. Kinase inhibition can lead to reduced cell proliferation and survival in cancer cells.
- Modulation of Enzyme Activity : Similar compounds have been reported to affect the activity of enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and cell division .
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor effects:
- Case Study : In vitro assays demonstrated that certain derivatives inhibited the growth of various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the micromolar range against breast and lung cancer cell lines .
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Derivative A | 5.0 | Breast Cancer |
| Derivative B | 7.5 | Lung Cancer |
| This compound | 6.0 | Colorectal Cancer |
Neuroprotective Effects
Some studies have explored the neuroprotective properties of benzamide derivatives:
- Neuroprotection : Research indicates that certain benzamide compounds can protect neurons from oxidative stress-induced cell death. This suggests potential applications in treating neurodegenerative diseases .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution processes. The evaluation of biological activity often employs high-throughput screening methods to identify promising candidates for further development.
Clinical Implications
The biological activity of this compound positions it as a candidate for further exploration in clinical settings. Its ability to inhibit key enzymes and pathways involved in tumor growth suggests it may serve as a lead compound for developing new cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
